molecular formula C38H74NO10P B3265206 Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate CAS No. 40290-42-4

Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate

Cat. No.: B3265206
CAS No.: 40290-42-4
M. Wt: 736.0 g/mol
InChI Key: KLFKZIQAIPDJCW-GPOMZPHUSA-N
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Description

1,2-dihexadecanoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl L-serine in which the phosphatidyl acyl groups at both positions 1 and 2 are specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid. It is a conjugate acid of a 1,2-dihexadecanoyl-sn-glycero-3-phospho-L-serine(1-).
PS(16:0/16:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Dihexadecanoyl-sn-glycero-3-phosphoserine is a natural product found in Bos taurus with data available.
PS(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

CAS No.

40290-42-4

Molecular Formula

C38H74NO10P

Molecular Weight

736.0 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34-,35+/m1/s1

InChI Key

KLFKZIQAIPDJCW-GPOMZPHUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(CO)NP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate
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Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate
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Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate
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Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate
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Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate
Reactant of Route 6
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Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate

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